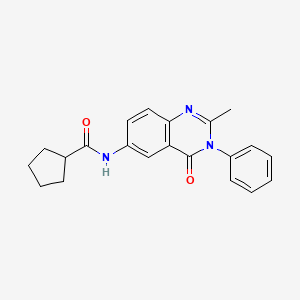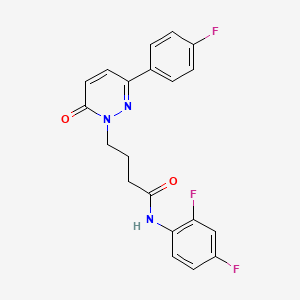
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)cyclopentanecarboxamide is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Mécanisme D'action
Target of Action
Quinazolinone derivatives, which this compound is a part of, are known to have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Quinazolinone derivatives are known to interact with various targets depending on their structure . The interaction with these targets leads to changes in cellular processes, resulting in the observed biological activities.
Biochemical Pathways
Quinazolinone derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Given the broad range of biological activities of quinazolinone derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)cyclopentanecarboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of a hydrogen atom with another functional group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce more reactive intermediates .
Applications De Recherche Scientifique
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
Cyclopentanecarboxamide Derivatives: Compounds with this moiety are known for their stability and reactivity.
Uniqueness
What sets N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)cyclopentanecarboxamide apart is its unique combination of the quinazolinone and cyclopentanecarboxamide structures. This dual functionality enhances its potential for diverse applications and makes it a valuable compound for further research .
Propriétés
IUPAC Name |
N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14-22-19-12-11-16(23-20(25)15-7-5-6-8-15)13-18(19)21(26)24(14)17-9-3-2-4-10-17/h2-4,9-13,15H,5-8H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJNUUOOAHTHEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3CCCC3)C(=O)N1C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2748744.png)
![2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2748747.png)
![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide](/img/structure/B2748748.png)





![8-(5-chloro-2-methoxyphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2748756.png)
![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2748758.png)
![{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate](/img/structure/B2748759.png)

![3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B2748762.png)
![2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-phenylacetamide](/img/structure/B2748764.png)
